Cas no 5304-71-2 (Morellic acid)

Morellic acid 化学的及び物理的性質
名前と識別子
-
- Morellic acid
- Gambogoic acid B
- 1'-benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
- 1-benzyl-2'-(4-methoxyphenyl)-9'-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- (-)-Morellic acid
- (Z)-4-[(1R,2R,17R,19S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-tr
- HY-N4094
- 5304-71-2
- (Z)-4-[(1S,2S,17S,19R)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
- E88880
- AKOS040760149
- CHEMBL1765391
- CS-0032100
- NSC-784474
- DA-55636
- NSC784474
-
- インチ: 1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m0/s1
- InChIKey: COVMVPHACFXMAX-NLAWGVGUSA-N
- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])[C@@]2([H])C([H])([H])[C@]3([H])C([H])=C4C(C5C(=C6C([H])=C([H])C(C([H])([H])[H])(C([H])([H])[H])OC6=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=5O[C@]24[C@@]1(C([H])([H])/C(/[H])=C(\C(=O)O[H])/C([H])([H])[H])C3=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 560.241018g/mol
- ひょうめんでんか: 0
- XLogP3: 5.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 5
- どういたいしつりょう: 560.241018g/mol
- 単一同位体質量: 560.241018g/mol
- 水素結合トポロジー分子極性表面積: 119Ų
- 重原子数: 41
- 複雑さ: 1330
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 94 ºC
- ふってん: 594.5°C at 760 mmHg
- フラッシュポイント: 313.4°C
- 屈折率: 1.647
- ようかいど: Insuluble (6.2E-5 g/L) (25 ºC),
- PSA: 37.30000
- LogP: 4.85080
Morellic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1112-1 mg |
Morellic acid |
5304-71-2 | 99.43% | 1mg |
¥ 987 | 2023-07-10 | |
TRC | M725675-1mg |
Morellic Acid |
5304-71-2 | 1mg |
$190.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-1 mg |
Morellic acid |
5304-71-2 | 99.43% | 1mg |
¥987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-25 mg |
Morellic acid |
5304-71-2 | 99.43% | 25mg |
¥6487.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-50 mg |
Morellic acid |
5304-71-2 | 99.43% | 50mg |
¥9727.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1702-10mg |
Morellic acid |
5304-71-2 | 98% | 10mg |
$115 | 2023-09-20 | |
TRC | M725675-10mg |
Morellic Acid |
5304-71-2 | 10mg |
$1499.00 | 2023-05-17 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1702-10mg |
Morellic acid |
5304-71-2 | 98% | 10mg |
$115 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1112-5 mg |
Morellic acid |
5304-71-2 | 99.43% | 5mg |
¥2115.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83876-10MG |
Morellic acid |
5304-71-2 | 10mg |
¥5688.28 | 2023-09-09 |
Morellic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Morellic acidに関する追加情報
Morellic acid (CAS No. 5304-71-2): A Comprehensive Overview
Morellic acid, chemically identified by the CAS No. 5304-71-2, is a naturally occurring organic compound belonging to the class of polyphenolic acids. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its diverse biological activities and potential therapeutic applications. Morellic acid, often referred to by its systematic name 2-hydroxy-5-methoxy-3,4-dimethoxybenzoic acid, is primarily derived from various plant sources, particularly those in the genus Morus, which includes mulberry trees. The structural complexity and functional groups present in Morellic acid make it a promising candidate for further investigation into its pharmacological properties.
The chemical structure of Morellic acid consists of a benzoic acid core substituted with hydroxyl and methoxy groups at specific positions. This arrangement contributes to its unique reactivity and interaction with biological targets. Recent studies have highlighted the antioxidant, anti-inflammatory, and antimicrobial properties of Morellic acid, making it a subject of intense interest in drug discovery and natural product chemistry. The compound's ability to scavenge free radicals and modulate inflammatory pathways has been particularly well-documented in preclinical studies.
In the realm of medicinal chemistry, Morellic acid has been explored as a lead compound for developing novel therapeutic agents. Its polyphenolic nature allows it to engage with various cellular receptors and enzymes, which is crucial for designing molecules with targeted action. For instance, research has indicated that Morellic acid may interact with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases. These findings have spurred further investigation into its potential as an adjunct therapy for managing these conditions.
One of the most compelling aspects of Morellic acid is its role in traditional medicine systems. In several cultures, plants rich in Morellic acid have been used empirically to treat a variety of ailments. Modern scientific inquiry has begun to validate these traditional uses by elucidating the mechanistic basis of the compound's effects. For example, studies have demonstrated that Morellic acid can inhibit the activity of lipoxygenase enzymes, which are key mediators of inflammation. This inhibitory action is attributed to the compound's ability to stabilize reactive oxygen species (ROS) and prevent their propagation within cellular environments.
The pharmacokinetic profile of Morellic acid is another area of active research. Understanding how the body processes this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Initial studies suggest that Morellic acid exhibits good oral bioavailability and can be metabolized through multiple pathways, including Phase I and Phase II detoxification processes. These findings are crucial for formulating dosages and delivery systems that maximize therapeutic benefit while ensuring safety.
Recent advancements in analytical chemistry have enabled more precise quantification and characterization of Morellic acid in complex matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) have become indispensable tools for researchers studying this compound. These methods allow for accurate determination of Morellic acid concentrations in plant extracts, biological fluids, and synthetic samples, thereby facilitating more robust pharmacological investigations.
The role of Morellic acid in modulating immune responses has also been a focus of recent research. Studies have shown that this compound can influence cytokine production and immune cell function, suggesting its potential use in immunomodulatory therapies. For instance, Morellic acid has been observed to enhance the activity of regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis. This immunomodulatory effect could be particularly relevant in managing autoimmune diseases or reducing chronic inflammation.
In conclusion, Morellic acid (CAS No. 5304-71-2) represents a fascinating natural product with a wide spectrum of biological activities. Its structural features, coupled with its demonstrated pharmacological effects, make it a valuable asset in the quest for novel therapeutic agents. Ongoing research continues to uncover new aspects of its biology and potential applications, reinforcing its importance as a subject of scientific inquiry in both academic and industrial settings.

